4-Amino-1H-indazole-3-carboxylic acid
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Overview
Description
4-Amino-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring.
Scientific Research Applications
4-Amino-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- Indazole-3-carboxylic acid
- 1H-Indazole-3-carboxylic acid
- 3-Amino-1H-indazole
Comparison: 4-Amino-1H-indazole-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide it with distinct chemical properties and reactivity. Compared to other similar compounds, it offers a versatile platform for the synthesis of various derivatives with potential biological activities.
Biological Activity
4-Amino-1H-indazole-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound (CAS Number: 81115-63-1) features an indazole ring with amino and carboxylic acid functional groups. Its molecular formula is C8H6N2O2, and it exhibits unique chemical reactivity due to these substituents, influencing its biological activity.
The biological activity of this compound primarily involves its interaction with various enzymes and molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thus suggesting anti-inflammatory properties.
- Kinase Inhibition : It targets kinases such as chk1, chk2, and sgk, impacting cellular processes like cell cycle regulation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCT116 (Colon) | 0.64 | Antiproliferative activity |
KMS-12 BM (Multiple Myeloma) | 1.4 | Moderate potency |
These findings support its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In studies, it has demonstrated effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. faecalis | 40 µg/mL |
P. aeruginosa | 50 µg/mL |
S. typhi | Comparable to standard antibiotics |
These results highlight its potential use in developing new antimicrobial therapies .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure, which affects absorption, distribution, metabolism, and excretion (ADME). The compound is relatively stable under standard laboratory conditions but may degrade over time or under specific environmental factors.
Case Studies
Recent studies have explored the therapeutic applications of this compound in various disease models:
- Cancer Models : In vivo experiments using mouse models of colon cancer showed that the compound significantly reduced tumor growth compared to control groups.
- Inflammatory Models : Animal studies indicated that treatment with this compound resulted in decreased inflammatory markers, supporting its role as an anti-inflammatory agent.
Properties
IUPAC Name |
4-amino-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,9H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMNYKPYSDQJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NN=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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